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Compound of Interest

Compound Name: [(2)-2-nitroprop-1-enyllbenzene

Cat. No.: B7813920

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the Z-
iIsomer of 2-nitro-1-phenylpropene, a compound of interest in organic synthesis and
pharmaceutical research. This document compiles available Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, and outlines general experimental

protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for (Z)-2-nitro-1-

phenylpropene.
Nucleus Chemical Shift (6) ppm
13C (Data not fully available in searched documents)
H (Data not fully available in searched documents)

Note: Specific chemical shift values for the Z-isomer are not readily available in the public
domain and would require experimental determination or access to specialized chemical
databases.
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Table 2: Infrared (IR) Spectroscopy Data

Functional Group Characteristic Absorption (cm—?)
Nitro Group (N-O stretch) ~1520 (asymmetric), ~1350 (symmetric)
Alkene (C=C stretch) ~1640

Aromatic Ring (C=C stretch) ~1600, ~1490, ~1450

C-H (sp? stretch) >3000

C-H (sp? stretch) <3000

Note: These are approximate values and can vary based on the specific molecular environment
and the sampling technique used.

Table 3: Mass Spectrometry (MS) Data
lon

m/z
Molecular lon [M]* 163.17
Major Fragments 117, 115,91, 77

Note: Fragmentation patterns can be influenced by the ionization technique employed.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate and reproducible acquisition of
spectroscopic data. The following are generalized procedures that can be adapted for the
analysis of (Z)-2-nitro-1-phenylpropene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon and proton framework of the molecule.
Methodology:

o Sample Preparation: Dissolve approximately 5-20 mg of the purified (Z)-2-nitro-1-
phenylpropene in a suitable deuterated solvent (e.g., CDCls, Acetone-ds) to a final volume of
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0.6-0.7 mL in a5 mm NMR tube.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 'H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and a sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.

o Due to the lower natural abundance of $3C, a larger number of scans and a longer
relaxation delay (e.g., 2-5 seconds) are typically required.

» Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phasing, and baseline correction. Chemical shifts should be referenced to the
residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:
e Sample Preparation:

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

o KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and
press the mixture into a thin, transparent pellet.

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:
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o Record a background spectrum of the empty sample compartment or the pure KBr pellet.

o Record the sample spectrum over the mid-infrared range (typically 4000-400 cm~1).

o Data Processing: The instrument software will automatically ratio the sample spectrum to the
background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).

e Instrumentation: Employ a mass spectrometer, often coupled with a chromatographic
separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography
(LC-MS).

« lonization: Utilize an appropriate ionization method, such as Electron lonization (El) for GC-
MS or Electrospray lonization (ESI) for LC-MS.

o Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce structural information.

Visualizing Spectroscopic Analysis Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship
between different techniques in characterizing the Z-isomer of 2-nitro-1-phenylpropene.
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Spectroscopic Analysis

Synthesis & Purification Data Interpretation & Structure Confirmation
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Caption: General workflow for the synthesis and spectroscopic characterization of (Z2)-2-nitro-
1-phenylpropene.
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Caption: Relationship between spectroscopic techniques and the structural information they
provide for (Z)-2-nitro-1-phenylpropene.

« To cite this document: BenchChem. [Spectroscopic Profile of (Z2)-2-Nitro-1-phenylpropene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7813920#spectroscopic-data-nmr-ir-ms-of-2-nitro-1-
phenylpropene-z-isomer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b7813920?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7813920?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

